molecular formula C25H20FN3O4S B2388246 2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 894565-59-4

2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2388246
CAS No.: 894565-59-4
M. Wt: 477.51
InChI Key: TZEDYPYCYGDKQA-UHFFFAOYSA-N
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Description

This compound is a spirocyclic indole-thiazolidine derivative featuring a 4-fluorophenyl group at the 3' position and an N-(3-methoxyphenyl)acetamide moiety. Its structural complexity arises from the fusion of an indole ring with a thiazolidine-dione system, forming a spirojunction at the C3 position of indole . Such spiro architectures are pharmacologically significant due to their conformational rigidity, which enhances target binding selectivity. The 4-fluorophenyl substituent likely contributes to metabolic stability and lipophilicity, while the 3-methoxyphenylacetamide group may influence solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4S/c1-33-19-6-4-5-17(13-19)27-22(30)14-28-21-8-3-2-7-20(21)25(24(28)32)29(23(31)15-34-25)18-11-9-16(26)10-12-18/h2-13H,14-15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEDYPYCYGDKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN3O4SC_{21}H_{20}FN_{3}O_{4}S with a molecular weight of approximately 421.47 g/mol. The presence of a fluorophenyl group and a thiazolidine moiety suggests significant interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Antimicrobial Activity : Compounds containing indole and thiazolidine scaffolds have shown promising antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication pathways .
  • Anticancer Properties : Several studies have highlighted the potential of similar indole derivatives in cancer therapy. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses .

Biological Activity Data

A summary of key biological activities observed in studies on related compounds is presented in the following table:

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
Enzyme InhibitionInhibits COX-2 activity

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of similar indole derivatives on breast cancer cell lines. Results indicated that the compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Another study tested derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced antimicrobial potency, suggesting structure-activity relationships that could guide future synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-Indole-Thiazolidine Derivatives

Compounds sharing the spiro[indole-3,2'-[1,3]thiazolidine] core exhibit variations in substituents that modulate biological and physicochemical properties. Key analogs include:

Compound Name Substituents (R1, R2) Key Properties/Activities Reference
Target Compound R1: 4-Fluorophenyl; R2: 3-Methoxyphenyl N/A (Hypothetical enhanced binding affinity)
2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide R1: 4-Chlorophenyl; R2: 4-Ethylphenyl Higher lipophilicity (Cl vs. F)
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate (Ic) R1: Ethyl ester Yield: 68%; mp: 131–133°C; moderate solubility
Methyl 3-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)propanoate (Id) R1: Methyl ester; R2: Propanoate Yield: 75%; mp: 114–116°C; improved solubility

Key Observations :

  • Acetamide vs. Ester Groups : The N-(3-methoxyphenyl)acetamide in the target compound may enhance hydrogen-bonding capacity compared to ester derivatives (e.g., Ic, Id), which are more hydrolytically labile .
  • Aryl Substitutions : The 3-methoxy group in the target compound’s acetamide moiety introduces electron-donating effects, contrasting with the 4-ethylphenyl group in the chloro analog, which prioritizes hydrophobic interactions .
Non-Spiro Thiazolidine-Dione Analogs

Compounds with thiazolidine-dione moieties but lacking spirocyclic indole frameworks provide insight into functional group contributions:

Compound Name Structure Highlights Biological Relevance Reference
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole-trioxo core Analgesic activity via COX inhibition
N-(4-Fluorophenyl)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-2,4-dioxothiazolidin-3-yl)acetamide (2B3F) Thiazolidine-dione with fluorophenyl Antimicrobial activity (IR: 1735 cm⁻¹ C=O)

Key Observations :

  • Bioactivity: The thiazolidine-dione core is critical for antimicrobial and anti-inflammatory activities. The target compound’s spiro system may confer unique conformational stability, improving target engagement compared to non-spiro analogs .
  • Spectroscopic Signatures : IR data (e.g., C=O stretch at 1735 cm⁻¹ in 2B3F ) align with the target compound’s expected carbonyl vibrations, suggesting similar electronic environments.
Spiro-Indole Derivatives with Heterocyclic Modifications

Compounds with modified spiro systems highlight the role of fused heterocycles:

Compound Name Structural Variation Synthesis & Applications Reference
3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one Spiro-indole-pyrrolidinone Anticancer leads (structural diversity)
3'-[(4-Acetate phenyl)-1N-ethoxyphthalimido-6'-pyridin-2-yl]-spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-one Thiazolo-isoxazol fusion Antimicrobial activity (broad-spectrum)

Key Observations :

  • Substituent Flexibility : The 3-methoxyphenyl group in the target compound offers a balance between steric bulk and electronic effects, contrasting with bulkier naphthoyl or pyridyl groups in other spiro derivatives .

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